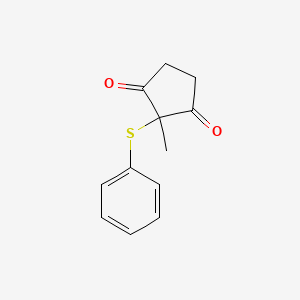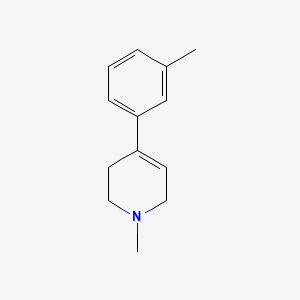
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is a heterocyclic organic compound with a complex structure It is a derivative of pyridine, which is a basic nitrogen-containing aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methyl-4-(3-methylphenyl)pyridinium salts using palladium or platinum catalysts. The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridinium salts.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Pyridinium salts.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of dopamine, which is beneficial in the treatment of Parkinson’s disease . The compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons is crucial for its neuroprotective effects .
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A simpler derivative with similar structural features.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
Nicotine: Another pyridine derivative with significant biological activity.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target certain molecular pathways makes it a valuable compound in scientific research and potential therapeutic applications .
特性
CAS番号 |
69675-07-6 |
|---|---|
分子式 |
C13H17N |
分子量 |
187.28 g/mol |
IUPAC名 |
1-methyl-4-(3-methylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-6,10H,7-9H2,1-2H3 |
InChIキー |
NGAHSUYKMIBETE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


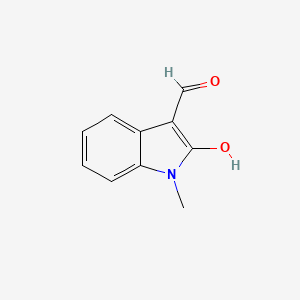
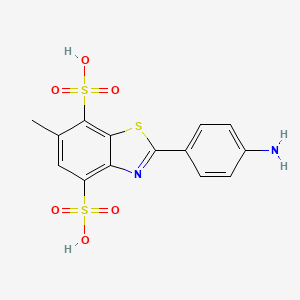
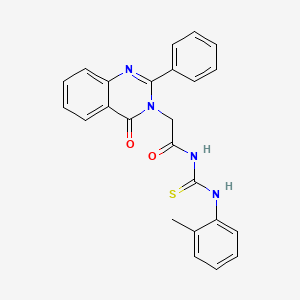
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
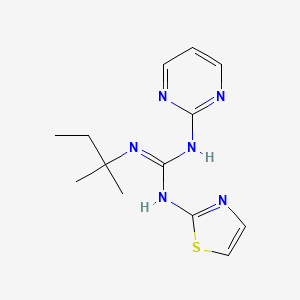

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
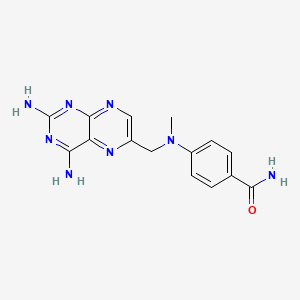
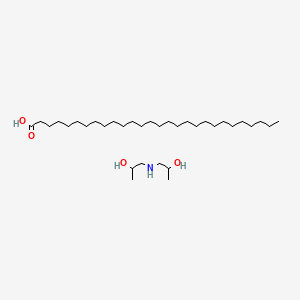
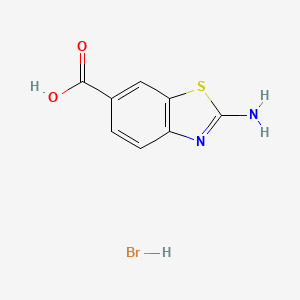

![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)

